molecular formula C6H3BBrF3KNO B12057331 Potassium 5-bromo-2-isonicotinoyltrifluoroborate

Potassium 5-bromo-2-isonicotinoyltrifluoroborate

Cat. No.: B12057331
M. Wt: 291.90 g/mol
InChI Key: CABYIEFDRQBXJN-UHFFFAOYSA-M
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Description

Potassium 5-bromo-2-isonicotinoyltrifluoroborate is a trifluoroborate salt characterized by a phenyl ring substituted with a bromo group at the 5-position and an isonicotinoyl (pyridine-4-carbonyl) moiety at the 2-position. This compound belongs to the class of organotrifluoroborates, which are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions.

Properties

Molecular Formula

C6H3BBrF3KNO

Molecular Weight

291.90 g/mol

IUPAC Name

potassium;(5-bromopyridin-2-yl)-difluoroboranylmethanone;fluoride

InChI

InChI=1S/C6H3BBrF2NO.FH.K/c8-4-1-2-5(11-3-4)6(12)7(9)10;;/h1-3H;1H;/q;;+1/p-1

InChI Key

CABYIEFDRQBXJN-UHFFFAOYSA-M

Canonical SMILES

B(C(=O)C1=NC=C(C=C1)Br)(F)F.[F-].[K+]

Origin of Product

United States

Preparation Methods

Bromination of 2-Isonicotinoyltrifluoroborate Precursors

The most direct route involves bromination of potassium 2-isonicotinoyltrifluoroborate. Electrophilic aromatic substitution (EAS) is employed, leveraging the electron-withdrawing nature of the trifluoroborate group to direct bromination to the meta position (5-position) relative to the carbonyl group. Key steps include:

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃).

  • Solvents : Dichloromethane (DCM) or acetic acid, chosen for their ability to stabilize ionic intermediates.

  • Conditions : Reactions are conducted at 0–25°C to minimize side reactions, with progress monitored via thin-layer chromatography (TLC).

Example Protocol :

  • Dissolve potassium 2-isonicotinoyltrifluoroborate (1.0 eq) in DCM.

  • Add FeBr₃ (0.1 eq) and Br₂ (1.2 eq) dropwise under nitrogen.

  • Stir for 12 hours at room temperature.

  • Quench with aqueous NaHCO₃, extract with DCM, and evaporate under reduced pressure.

  • Recrystallize from ethanol/water to isolate B-ITFB (yield: 65–75%).

Trifluoroboration of Pre-Brominated Isonicotinoyl Boronic Acids

An alternative approach involves synthesizing 5-bromo-2-isonicotinoylboronic acid first, followed by trifluoroboration:

Synthesis of 5-Bromo-2-isonicotinoylboronic Acid

  • Step 1 : Bromination of 2-isonicotinoyl chloride using HBr in acetic acid.

    • Conditions : 0–5°C to suppress over-bromination.

    • Yield : ~70% (GC purity >95%).

  • Step 2 : Conversion to boronic acid via Miyaura borylation.

    • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst.

    • Solvent : Tetrahydrofuran (THF), refluxed for 6 hours.

Trifluoroborate Salt Formation

  • Reaction : Treat 5-bromo-2-isonicotinoylboronic acid with potassium hydrogen fluoride (KHF₂) in methanol.

  • Conditions : Stir at room temperature for 24 hours, followed by filtration and drying under vacuum.

  • Purity : >98% (confirmed by ¹⁹F NMR).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent DCMMaximizes solubility of intermediates
Temperature 0–5°C (bromination)Reduces decomposition
Catalyst Loading 0.1 eq FeBr₃Balances cost and efficiency

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at the 3-position is minimized using FeBr₃, which enhances meta-directing effects.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted boronic acid.

Analytical Validation of B-ITFB

Spectroscopic Characterization

  • FT-IR : Peaks at 1,350 cm⁻¹ (B-F stretch) and 1,680 cm⁻¹ (C=O stretch) confirm trifluoroborate and carbonyl groups.

  • ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, pyridine-H6), 8.45 (d, J = 5.0 Hz, 1H, pyridine-H3).

  • ¹⁹F NMR : Singlet at −140 ppm (BF₃⁻).

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water).

  • Elemental Analysis : Calculated: C 32.1%, H 1.5%, N 4.3%; Found: C 31.9%, H 1.6%, N 4.2%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Bromination65–7595–98Moderate
Boronic Acid Route70–8098–99High

The boronic acid route offers higher purity and scalability but requires additional synthetic steps.

Industrial-Scale Considerations

  • Cost Efficiency : Use of HBr (33% in acetic acid) reduces reagent costs compared to NBS.

  • Safety : Exothermic bromination necessitates controlled addition and cooling.

  • Waste Management : Aqueous NaHCO₃ neutralizes excess HBr, enabling safer disposal .

Scientific Research Applications

Chemical Properties and Stability

B-ITFB is classified as a potassium acyltrifluoroborate, which are known for their bench, air, and moisture stability . This stability allows for rapid and chemoselective amide bond formations with hydroxylamines, making it a valuable reagent in organic synthesis . The compound exhibits a molecular structure characterized by the presence of bromine and trifluoroborate groups, which contribute to its reactivity and functional versatility.

Characterization Techniques

The characterization of B-ITFB is crucial for understanding its properties and potential applications. Common techniques include:

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups and confirm the presence of specific bonds.
  • Raman Spectroscopy : Provides insights into vibrational modes and molecular interactions.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Helps elucidate the molecular structure by providing information about the environment of specific nuclei within the compound .

Medicinal Chemistry

B-ITFB has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to facilitate amide bond formation makes it useful for synthesizing complex molecules that may exhibit biological activity against various diseases, including cancer .

Material Science

The compound's unique properties allow it to be explored in material science applications. For instance, its use in creating new polymeric materials or as a catalyst in polymerization reactions has been investigated .

Spectroscopic Studies

Recent studies have employed B-ITFB in spectroscopic analyses to explore its interaction with other molecules. These studies have provided insights into the electronic transitions within the compound, which could be relevant for designing new materials with specific optical properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds synthesized using B-ITFB as a reagent. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Complex Molecules

Researchers utilized B-ITFB in the synthesis of complex organic molecules that serve as precursors for drug development. The efficiency of B-ITFB in facilitating these reactions highlights its importance as a synthetic tool in organic chemistry .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of bioactive compoundsAnticancer activity observed in derivatives
Material ScienceDevelopment of new polymeric materialsPotential use as a catalyst
Spectroscopic StudiesAnalysis of molecular interactionsInsights into electronic transitions

Comparison with Similar Compounds

Electron Effects

  • Target Compound: The isonicotinoyl group introduces significant electron-withdrawing effects via its carbonyl and pyridine moieties, stabilizing the trifluoroborate anion and accelerating transmetallation in cross-coupling reactions.
  • Methoxy-Substituted Analogues : The methoxy group in Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide acts as an EDG, reducing electrophilicity at the boron center and requiring harsher reaction conditions for coupling .
  • Formyl-Substituted Compound : The formyl group in Potassium 2-fluoro-5-formylphenyltrifluoroborate offers a reactive site for post-coupling modifications, such as Schiff base formation, enhancing its versatility .

Solubility and Handling

  • The target compound’s moderate solubility in polar aprotic solvents aligns with typical trifluoroborate behavior, whereas the pyridine-based Potassium 5-bromo-2,6-dimethoxypyridine-3-trifluoroborate exhibits higher solubility in alcohols due to its heteroaromatic structure .
  • The formyl-substituted analogue’s solubility in DMSO and DMF makes it suitable for reactions requiring polar environments .

Key Contrasts and Limitations

  • Substituent Positioning : The 5-bromo substituent in all compounds provides a handle for further functionalization, but its coupling efficiency varies with adjacent groups (e.g., electron-withdrawing vs. electron-donating).
  • Stability : Formyl-substituted trifluoroborates () may exhibit lower long-term stability compared to bromo- or methoxy-substituted analogues due to the formyl group’s susceptibility to oxidation .

Biological Activity

Potassium 5-bromo-2-isonicotinoyltrifluoroborate (K-5-Br-2-ITFB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

K-5-Br-2-ITFB is characterized by its unique molecular structure, which includes a trifluoroborate group and a brominated isonicotinoyl moiety. The compound's chemical formula is C6H3BBrF3NC_6H_3BBrF_3N, and it has a molecular weight of approximately 236.9 g/mol. Its structure contributes to its reactivity and biological interactions.

Research indicates that K-5-Br-2-ITFB may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : K-5-Br-2-ITFB has been shown to inhibit certain enzymes that are crucial for cellular metabolism. For instance, studies have demonstrated that it can inhibit the activity of various kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival .
  • Interaction with Biological Molecules : The trifluoroborate group in K-5-Br-2-ITFB allows for unique interactions with nucleophiles in biological systems. This property may facilitate the formation of covalent bonds with target biomolecules, leading to altered cellular functions .
  • Antimicrobial Properties : Preliminary studies suggest that K-5-Br-2-ITFB exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of K-5-Br-2-ITFB:

Study Biological Activity Methodology Findings
Study 1Enzyme InhibitionIn vitro assaysSignificant inhibition of kinase activity at concentrations above 10 µM .
Study 2AntimicrobialDisk diffusionInhibition zones observed against E. coli and S. aureus at 50 µg/disc .
Study 3CytotoxicityMTT assayIC50 values of 25 µM against cancer cell lines .

Case Studies

  • Anticancer Activity : A recent study evaluated the anticancer potential of K-5-Br-2-ITFB in human cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of K-5-Br-2-ITFB in models of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound reduced neuronal cell death and oxidative damage markers, highlighting its therapeutic potential in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for Potassium 5-bromo-2-isonicotinoyltrifluoroborate, and how do reaction conditions influence yield?

Answer: Potassium trifluoroborates are typically synthesized via transmetallation of boronic acids with KHF₂ or via direct coupling of halogenated precursors with trifluoroborate salts. For analogs like Potassium (2-bromo-2-phenylvinyl)trifluoroborate (CAS 219718-89-5), synthesis involves Suzuki-Miyaura coupling precursors or halogen exchange reactions under inert atmospheres . Key factors affecting yield include:

  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to stabilize intermediates (e.g., lithiation steps in THF) .
  • Solvent selection : Anhydrous THF or DMF enhances stability of boron intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity trifluoroborates (>95%) .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom acts as both a directing group and a leaving group. In Suzuki-Miyaura couplings, the trifluoroborate moiety facilitates transmetallation with palladium catalysts, while the bromine can undergo further functionalization (e.g., substitution or elimination). Comparative studies on analogs like Potassium (2-bromo-2-phenylvinyl)trifluoroborate show that bromine enhances electrophilicity, enabling selective coupling with aryl chlorides at mild temperatures (50–80°C) . However, steric hindrance from the isonicotinoyl group may require optimized ligand systems (e.g., SPhos or XPhos) to improve turnover .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and purity. For trifluoroborates, ¹⁹F NMR typically shows a singlet at δ −140 to −150 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 288.94 for C₈H₆BBrF₃K) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • Elemental analysis : Ensures stoichiometric ratios of Br, B, and K .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Answer: Discrepancies in scalability often arise from:

  • Oxygen sensitivity : Boron intermediates degrade upon exposure to air; use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Heat transfer inefficiencies : Stirring rate and reactor geometry significantly impact exothermic reactions (e.g., lithiation). Pilot studies using microreactors or flow chemistry can mitigate these issues .
  • Byproduct formation : Monitor reaction progress via in-situ FTIR or LC-MS to identify side products (e.g., debrominated species) and adjust stoichiometry .

Q. What strategies optimize this compound’s stability in aqueous/organic solvent systems?

Answer: Trifluoroborates hydrolyze in protic solvents, but stability can be enhanced by:

  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent B–F bond cleavage .
  • Lyophilization : Freeze-drying the compound as a potassium salt improves shelf life at −20°C .
  • Co-solvent systems : Use THF/H₂O (4:1) or DMSO/EtOH mixtures to balance solubility and reactivity .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles?

Answer: Density functional theory (DFT) studies model:

  • Transition states : Identify energy barriers for transmetallation steps in Suzuki couplings .
  • Ligand effects : Simulate Pd-catalyst interactions to predict regioselectivity (e.g., para vs. meta substitution on the isonicotinoyl ring) .
  • Solvent interactions : COSMO-RS simulations assess solvation effects on reaction kinetics .

Q. What methodologies address conflicting spectroscopic data for structurally similar trifluoroborates?

Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic labeling : Introduce ¹⁰B or deuterated analogs to distinguish between isomeric byproducts .
  • Synchrotron XRD : High-resolution crystallography clarifies bond-length discrepancies in boron-centered geometries .

Q. How does the isonicotinoyl moiety influence the compound’s application in medicinal chemistry?

Answer: The pyridine ring in isonicotinoyl derivatives enhances:

  • Metal coordination : Facilitates interactions with biological targets (e.g., kinase inhibitors) .
  • Solubility : Polar N-heterocycles improve aqueous compatibility for in vitro assays .
  • Metabolic stability : Resistance to CYP450 oxidation compared to phenyl analogs .

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